6,7-Dimethoxy-4-(methylsulfanyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-4-(methylsulfanyl)quinazoline is a heterocyclic aromatic compound belonging to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anti-tumor, anti-viral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-(methylsulfanyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-dimethoxyquinazoline as the core structure.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-(methylsulfanyl)quinazoline undergoes several types of chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Demethylated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dimethoxy-4-(methylsulfanyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biology: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-anilinoquinazoline: Known for its potent VEGFR-2 inhibitory activity.
4,6,7-Substituted Quinazoline Derivatives: These compounds have been studied for their anti-tumor activities and show structural similarities.
Uniqueness
6,7-Dimethoxy-4-(methylsulfanyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methylsulfanyl group contributes to its unique reactivity and biological activity, distinguishing it from other quinazoline derivatives .
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
6,7-dimethoxy-4-methylsulfanylquinazoline |
InChI |
InChI=1S/C11H12N2O2S/c1-14-9-4-7-8(5-10(9)15-2)12-6-13-11(7)16-3/h4-6H,1-3H3 |
InChI Key |
YHBIYCSSHXPEJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.